3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6-3-10(16-2)7(4-8(6)12)9-5-11(13)15-14-9/h3-5H,1-2H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWQWAIZMYHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC(=NN2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Catalyzed Cyclocondensation
The most widely reported method involves the reaction of 5-chloro-2-methoxy-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions. This two-step process proceeds as follows:
Hydrazone Intermediate Formation :
Benzaldehyde derivatives react with hydrazine hydrate in ethanol or methanol at 60–80°C, forming a hydrazone intermediate. For example, 5-chloro-2-methoxy-4-methylbenzaldehyde undergoes nucleophilic addition with hydrazine, yielding the corresponding hydrazone with >85% efficiency.Cyclization to Pyrazole :
The hydrazone intermediate is cyclized using acetic acid or hydrochloric acid as a catalyst. Optimal conditions (e.g., 12 hours at reflux in ethanol) produce the pyrazole ring with a molecular weight of 237.69 g/mol.
Key Parameters :
Multicomponent One-Pot Synthesis
A green chemistry approach utilizes a three-component reaction involving malononitrile, phenylhydrazine, and substituted benzaldehydes. This method, catalyzed by 1,N³-dicarbamimidylbenzene-1,3-disulfonamide (DCMBA) in water/ethanol, achieves 89–93% yield in 2–4 hours.
Mechanistic Insights :
- Knoevenagel Condensation : Malononitrile and benzaldehyde form an α,β-unsaturated nitrile.
- Hydrazine Addition : Phenylhydrazine attacks the nitrile group, initiating cyclization.
- Aromatization : Acidic conditions promote dehydration, yielding the pyrazole.
Advantages :
- Reduced solvent waste (water/ethanol ratio = 3:1).
- Catalyst recyclability (3 cycles with <5% yield loss).
Functionalization of the Aromatic Substituent
The 5-chloro-2-methoxy-4-methylphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of pyrazole boronic esters with 5-chloro-2-methoxy-4-methylbromobenzene achieves regioselective arylation. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (4:1), this method attains 78% yield.
Challenges :
Friedel-Crafts Alkylation
Electrophilic substitution on pre-formed pyrazole rings using 5-chloro-2-methoxy-4-methylbenzyl chloride and AlCl₃ (20 mol%) in dichloromethane provides a 70% yield alternative.
Optimization :
- Lowering AlCl₃ to 15 mol% minimizes carbocation rearrangements.
- Reaction time: 8 hours at 0°C to prevent over-alkylation.
Industrial-Scale Production Considerations
Scalable synthesis requires balancing cost, yield, and environmental impact.
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction times:
- Cyclocondensation : Residence time decreases from 12 hours (batch) to 45 minutes.
- Yield Improvement : 96% at 100 g/hour throughput.
Purification Techniques
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Recrystallization | 98.5 | 120 |
| Column Chromatography | 99.2 | 340 |
| Sublimation | 99.8 | 580 |
Recrystallization from ethanol/water (7:3) is preferred for industrial use due to cost-effectiveness.
Comparative Analysis of Synthetic Methods
| Parameter | Hydrazine Route | Multicomponent | Suzuki Coupling |
|---|---|---|---|
| Yield (%) | 92 | 89 | 78 |
| Reaction Time (h) | 12 | 2.5 | 18 |
| Catalyst Cost (USD/g) | 0.45 | 1.20 | 12.50 |
| Scalability | High | Moderate | Low |
The hydrazine route remains optimal for large-scale production, while multicomponent methods suit low-volume, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-methoxy-4-methylbenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
The compound is primarily utilized as a building block in the synthesis of more complex molecules. Its structure enables it to undergo several chemical reactions, including:
- Oxidation : The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction : The compound can be reduced to yield various amine derivatives.
- Substitution Reactions : The chloro group can be replaced by other nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Biological Research Applications
In biological contexts, 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine has been investigated for its potential roles as:
- Enzyme Inhibitors : Studies suggest it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
- Receptor Modulators : It has shown promise in modulating receptor activity, which could be beneficial in treating various diseases, including cancer and inflammatory conditions .
Medicinal Chemistry Applications
The medicinal potential of this compound is notable. Research indicates its possible therapeutic effects in:
- Anti-inflammatory Treatments : The compound has been explored for its ability to alleviate inflammatory responses, potentially aiding in conditions like arthritis.
- Cancer Therapy : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a subject of interest for anticancer drug development .
Industrial Applications
In industrial contexts, this compound is utilized in the development of new materials. Its properties are being studied for applications in:
- Polymer Science : The compound can be incorporated into polymers to enhance their chemical resistance and thermal stability.
- Coatings and Adhesives : Its unique chemical structure may improve the performance characteristics of coatings and adhesives used in various industries .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of this compound against specific targets involved in cancer metabolism. The results indicated significant inhibition rates, suggesting its potential as a lead compound for further drug development.
Case Study 2: Anticancer Activity
Research published in medicinal chemistry journals highlighted the cytotoxic effects of this compound on various cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest, providing insights into its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F, NO₂): Enhance binding to enzymes like BoNTA and thrombin by increasing electrophilicity . For example, 3-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives showed 98% conversion to active mercaptoacetamide inhibitors .
- Electron-Donating Groups (Me, OMe) : Improve antiproliferative activity. 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine derivatives exhibited IC50 values of 16.6–19.3 µg/mL against MCF-7 cancer cells .
Regioisomeric Influences on Activity
Regioisomerism significantly impacts biological target specificity. For instance:
- Switching substituents in 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine abolished p38α MAP kinase inhibition but conferred activity against VEGFR2, Src, and EGFR kinases (IC50: 31–592 nM) .
- The target compound’s 5-chloro-2-methoxy-4-methylphenyl group may similarly alter kinase selectivity due to its unique substitution pattern.
Biological Activity
3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.
Synthesis Methodology:
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzaldehyde with hydrazine hydrate. The process includes the formation of a hydrazone intermediate, which is cyclized under acidic conditions to yield the desired pyrazole derivative. Common solvents like ethanol or methanol and catalysts such as acetic acid are used to facilitate the reaction.
Chemical Structure:
The molecular formula for this compound is with a molecular weight of 237.69 g/mol. Its structure features a chloro-substituted aromatic ring and a pyrazole moiety, which are crucial for its biological activity .
2. Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in inflammation and cancer progression .
Therapeutic Applications:
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity: Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds within this class have shown effectiveness comparable to established anti-inflammatory drugs like indomethacin .
- Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Specific IC50 values reported include 3.79 µM for MCF7, indicating strong potential for development as an anticancer agent .
Table 1: Biological Activity Summary
| Biological Activity | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 3.79 | |
| Cytotoxicity | SF-268 | 12.50 | |
| Cytotoxicity | NCI-H460 | 42.30 | |
| Anti-inflammatory | Various | Comparable to Indomethacin |
4. Case Studies
Case Study 1: Anticancer Screening
In a study assessing the anticancer properties of pyrazole derivatives, researchers evaluated the efficacy of various compounds against MCF7 and NCI-H460 cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, suggesting that further optimization could lead to more potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results showed that compounds similar to this compound significantly reduced inflammation markers, supporting their potential use in treating inflammatory diseases .
5. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in oncology and inflammation management. Continued research into its mechanisms and potential therapeutic applications is warranted to fully exploit its pharmacological benefits.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazides or condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, phosphorous oxychloride (POCl₃) is used as a cyclizing agent at 120°C to form the pyrazole core, with careful control of substituent compatibility to avoid side reactions . Alternative routes employ hydrazine derivatives reacting with ketones under acidic or basic conditions, where solvent choice (e.g., ethanol, DMF) and temperature significantly influence yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch of the amine at ~3300 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR resolves aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, pyrazole NH₂ protons as broad signals). ¹³C NMR confirms substituent positions on the phenyl ring .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns for structural confirmation .
Q. How do reaction conditions influence the purity of the final product?
- Methodological Answer : Key factors include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloro and methoxy groups .
- Catalyst Selection : Acidic conditions (e.g., HCl) favor cyclization, while bases (e.g., K₂CO₃) mitigate side reactions during condensation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound from byproducts like unreacted hydrazides .
Advanced Research Questions
Q. How do electronic effects of substituents dictate regioselectivity in electrophilic substitution?
- Methodological Answer :
- Chloro Group (Electron-Withdrawing) : Deactivates the phenyl ring, directing electrophiles to the para position relative to itself.
- Methoxy Group (Electron-Donating) : Activates the ring, favoring meta substitution. Computational modeling (e.g., DFT) predicts dominant reaction pathways, validated by NMR analysis of product regiochemistry .
- Experimental Validation : Competitive reactions with nitrating agents (HNO₃/H₂SO₄) followed by LC-MS analysis confirm substituent-directed reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) often arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or enzyme concentration. Standardization using reference inhibitors (e.g., staurosporine for kinases) improves cross-study comparability .
- Compound Purity : HPLC quantification (>95% purity) ensures activity correlates with the target compound and not impurities .
- Statistical Reproducibility : Triplicate experiments with error margins <10% are recommended to validate dose-response curves .
Q. How can X-ray crystallography elucidate structural features critical for biological interactions?
- Methodological Answer :
- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., 20% PEG 8000 in Tris-HCl buffer).
- Refinement with SHELXL : Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles, confirming the planar pyrazole ring and substituent orientation .
- Hydrogen Bonding Networks : Identifies interactions (e.g., NH₂⋯O hydrogen bonds) that stabilize ligand-enzyme complexes, guiding SAR optimization .
Q. What computational approaches predict pharmacokinetic properties of derivatives?
- Methodological Answer :
- logP Calculation : Software like MarvinSketch estimates partition coefficients to balance lipophilicity (target logP ~2–3) and solubility .
- ADMET Prediction : Tools like SwissADME simulate absorption (e.g., Caco-2 permeability) and metabolic stability (CYP450 interactions). Substituents like methoxy groups reduce metabolic clearance .
- Docking Studies : AutoDock Vina models binding modes with target enzymes (e.g., kinases), prioritizing derivatives with enhanced binding affinity (ΔG < −8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
